Product packaging for 7-Thia-2-azaspiro[3.5]nonane(Cat. No.:)

7-Thia-2-azaspiro[3.5]nonane

Cat. No.: B13527688
M. Wt: 143.25 g/mol
InChI Key: FGITVYSAKWMASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Thia-2-azaspiro[3.5]nonane is a versatile spirocyclic chemical building block of significant interest in modern drug discovery and materials science. Its unique, three-dimensional scaffold incorporates both sulfur and nitrogen heteroatoms within a rigid bicyclic structure, where two rings are connected at a single carbon atom . This conformation provides a stiff framework that is valuable for exploring spatial interactions in molecular design . This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its key derivatives include this compound 7,7-dioxide (CAS# 1363381-31-0) and its hydrochloride salt (CAS# 2241144-61-4) . The sulfone derivative (7,7-dioxide) has a molecular formula of C7H13NO2S and a molecular weight of 175.249 . The spirocyclic core is amenable to various chemical transformations, including oxidation, reduction, and substitution reactions, allowing researchers to synthesize a diverse array of functionalized compounds for screening and optimization . In scientific research, this spirocyclic system is primarily investigated as a rigid bioisostere or a privileged scaffold in medicinal chemistry. It is used in the development of potential therapeutic agents for a wide range of conditions, such as neuropathic pain, cancer pain, anxiety, overactive bladder, and inflammatory diseases . The mechanism of action for compounds based on this scaffold is not universal but is instead defined by the specific pharmacophores attached to its structure. The sulfur and nitrogen atoms within the rings can participate in coordination and hydrogen bonding, influencing interactions with biological targets . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use, and it is not a drug. The product has not been approved by the FDA for the prevention, treatment, or cure of any disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NS B13527688 7-Thia-2-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

7-thia-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NS/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2

InChI Key

FGITVYSAKWMASC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12CNC2

Origin of Product

United States

Preparation Methods

Two-Step Cyclization and Reduction Method (Based on Patent CN112321599A)

This method synthesizes the closely related intermediate 7-oxo-2-azaspiro[3.5]nonane, which can be adapted toward 7-Thia-2-azaspiro[3.5]nonane derivatives by sulfur incorporation.

Step 1: Cyclization Reaction

  • Reactants: bis(2-chloroethyl) ether (or bromo/iodo analogs) and cyanoacetaldehyde diethyl acetal
  • Catalyst system: phase transfer catalyst (e.g., tetrabutylammonium bromide) and iodo metal salt (potassium iodide or sodium iodide)
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: 70–100 °C, 10–24 hours
  • Acid-binding agents: anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate
  • Outcome: Formation of a cyclic intermediate (Compound 3)

Step 2: Reduction

  • Solvent: tetrahydrofuran (THF)
  • Reducing agent: lithium aluminum hydride (LiAlH4), added portion-wise at −10 °C under nitrogen atmosphere
  • Reaction time: 4–8 hours
  • Workup: careful quenching with water and sodium hydroxide solution, filtration, concentration, and purification through neutral alumina column
  • Yield: 56.3–82.6% overall yield of refined compound (Compound I)
Parameter Range/Details
DMF volume 720–1600 mL
bis(2-chloroethyl) ether 71.5–163 g
cyanoacetaldehyde diethyl acetal 78.8–138.2 g
Acid-binding agent 8.1–25.5 g
Phase transfer catalyst 3.7–12.5 g
Reaction temperature 70–100 °C
Reaction time 12–24 h
THF volume 770–1000 mL
LiAlH4 amount 15.2–56.9 g
Reduction temperature −10 °C
Reduction time 4–8 h
Total yield 56.3–82.6%

This protocol addresses the challenge of ring-opening of cyclic ethers during synthesis, providing mild reaction conditions, ease of scale-up, and cost-effectiveness.

Wittig Reaction Followed by Cyclization and Reduction (Based on Patent CN106674112A)

This approach focuses on synthesizing 7-azaspiro[3.5]nonane-2-ol derivatives, which are structurally related and can be modified toward sulfur analogs.

Step 1: Wittig Reaction

  • Starting material: N-Boc-4-piperidone
  • Reagent: phosphorus ylide
  • Outcome: N-Boc-4-methylenepiperidine (compound II)

Step 2: Cyclization

  • Intramolecular cyclization of compound II to form N-Boc-7-azaspiro cyclic ketones (compound III)

Step 3: Reduction

  • Reduction of compound III to N-Boc-7-azaspiro cyclic alcohol (compound IV)

Synthesis of 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide Hemioxalate (Benchchem Data)

Though specific synthetic details are limited, the synthesis involves:

  • Construction of the spirocyclic core incorporating sulfur and nitrogen heteroatoms
  • Oxidation of sulfur to the dioxide state (sulfonyl group)
  • Formation of hemioxalate salt for stabilization and purification

This compound's preparation likely involves multi-step synthesis starting from sulfur-containing precursors, followed by spirocyclization and oxidation steps.

Aspect Two-Step Cyclization & Reduction Wittig + Cyclization + Reduction Spirocyclic Sulfone Synthesis
Starting materials Halogenated ethers + cyanoacetaldehyde acetal N-Boc-4-piperidone + phosphorus ylide Sulfur-containing precursors
Key transformations Phase-transfer catalyzed cyclization, LiAlH4 reduction Wittig olefination, cyclization, reduction Spirocyclization, sulfur oxidation
Reaction conditions Mild heating, inert atmosphere, low temp reduction Moderate temperature, standard organic synthesis Multi-step, oxidation step required
Yield range 56–83% overall Not specified Not specified
Scalability High, suitable for industrial scale Moderate, more synthetic steps Dependent on precursor availability
Challenges Control of ring-opening side reactions Multiple purification steps Control of oxidation state of sulfur

The preparation of this compound involves sophisticated synthetic strategies centered on constructing the spirocyclic framework with precise placement of sulfur and nitrogen atoms. The most documented method employs a two-step cyclization and reduction sequence under phase-transfer catalysis and LiAlH4 reduction, achieving high yields and scalability. Alternative routes using Wittig chemistry and subsequent cyclization offer flexibility for derivative synthesis. Oxidized forms such as the 7,7-dioxide hemioxalate salt require additional oxidation steps post-spirocyclization.

These methods collectively provide a robust toolkit for researchers aiming to synthesize this compound and its analogs for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

7-Thia-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Thia-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Thia-2-azaspiro[3.5]nonane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural analogues of 7-Thia-2-azaspiro[3.5]nonane, their pharmacological targets, and binding affinities:

Compound Name Core Structure Key Modifications Biological Target (Ki Values) Functional Activity
This compound Spiro[3.5]nonane with S and N Thia (S) at position 7 Not explicitly reported Synthetic intermediate
2,7-Diazaspiro[3.5]nonane Spiro[3.5]nonane with two N atoms N at positions 2 and 7 S1R (Ki = 2.7–13 nM), S2R (27–102 nM) S1R antagonist/agonist
Diazabicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane with two N atoms N in fused bicyclic system S1R (Ki = 10 nM), S2R (165 nM) S1R antagonist
7-Oxa-2-azaspiro[3.5]nonane Spiro[3.5]nonane with O and N Oxa (O) at position 7 Not explicitly reported Building block for FAAH inhibitors
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane with N and O Two N and two O atoms Antimicrobial activity Gram-negative/-positive bacterial inhibition

Key Differences in Pharmacological Activity

2,7-Diazaspiro[3.5]nonane Derivatives
  • Sigma Receptor (S1R/S2R) Affinity: These derivatives exhibit nanomolar affinity for S1R (e.g., compound 4b: Ki = 2.7 nM) and moderate selectivity over S2R (Ki = 27 nM). Structural modifications, such as the addition of hydrophobic groups, enhance S1R antagonism .
  • In Vivo Effects : Compound 5b (KiS1R = 13 nM) demonstrated potent antiallodynic effects in mice at 20 mg/kg, fully reversing mechanical hypersensitivity via S1R antagonism .
Diazabicyclo[4.3.0]nonane Derivatives
  • Lower S1R affinity compared to 2,7-diazaspiro analogues (e.g., compound 8f : KiS1R = 10 nM vs. 2.7 nM for 4b ). However, these compounds show promise in pain models due to their functional selectivity .
This compound
  • While structurally similar to 2,7-diazaspiro derivatives, the replacement of nitrogen with sulfur alters electronic properties and limits direct receptor engagement. Its primary role remains in scaffold diversification for drug discovery .

Q & A

Q. Table 1: Comparative Reactivity of Analogous Spirocyclic Compounds

CompoundKey FeatureReactivity Profile
7-Oxa-2-azaspiro[3.5]nonaneOxygen atom at position 7Higher polarity, prone to oxidation
2-Azaspiro[3.3]heptaneSmaller ring systemFaster ring-opening kinetics
7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonaneSteric hindrance at 6,7-positionsReduced metabolic clearance

Q. Table 2: Synthetic Yields for Common Derivatives

DerivativeMethodYield (%)
7-Oxo-2-azaspiro[3.5]nonaneOxone®/formic acid oxidation82
2-Azaspiro[3.5]nonane-1-carboxylic acidCarboxylation with COCl275
This compound hydrochlorideLiAlH4 reduction90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.